N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1H-indol-5-yl)-3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxamide. This name reflects its fused bicyclic system, where the oxazolo[5,4-b]pyridine core is substituted with methyl groups at positions 3 and 6, and a carboxamide group at position 4 linked to the 5-position of an indole ring.
The molecular formula C₁₇H₁₄N₄O₂ corresponds to a molecular weight of 306.32 g/mol. Key structural features include:
- A planar oxazolo[5,4-b]pyridine system with fused oxazole and pyridine rings.
- Methyl substituents at C3 and C6, enhancing hydrophobic interactions.
- A carboxamide bridge connecting the oxazolo-pyridine core to the indole moiety.
| Parameter | Value |
|---|---|
| Molecular formula | C₁₇H₁₄N₄O₂ |
| Molecular weight | 306.32 g/mol |
| SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4 |
| InChIKey | DLYXENAHXNAZNV-UHFFFAOYSA-N |
The indole group introduces aromatic π-stacking potential, while the carboxamide provides hydrogen-bonding capabilities.
Crystallographic Data and Three-Dimensional Conformation
X-ray crystallographic studies of related oxazolo[5,4-b]pyridine derivatives reveal planar bicyclic systems with bond lengths and angles consistent with aromatic heterocycles. For example, in 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, the dihedral angle between the oxazole and pyridine rings averages 2.5°, indicating near-perfect planarity. While direct crystallographic data for N-(1H-indol-5-yl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide remains unpublished, analog structures suggest:
- A torsion angle of <5° between the oxazolo-pyridine and indole systems.
- Intramolecular hydrogen bonding between the carboxamide NH and the oxazole oxygen, stabilizing the conformation.
Comparative analysis with structurally similar compounds, such as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide (C₂₀H₂₀N₄O₃), shows that alkyl substitutions on the indole nitrogen increase molecular flexibility but reduce planarity.
Comparative Analysis with Related Oxazolo[5,4-b]pyridine Derivatives
The structural uniqueness of N-(1H-indol-5-yl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide becomes evident when compared to derivatives like:
N-(2-acetylphenyl)-3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxamide (Y505-0104)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines
| Derivative | Molecular Formula | Key Structural Difference | logP |
|---|---|---|---|
| Target compound | C₁₇H₁₄N₄O₂ | Indole-carboxamide | ~2.1* |
| Y505-0104 | C₁₇H₁₅N₃O₃ | Acetylphenyl substitution | 2.42 |
| Methoxy-indole analog | C₂₀H₂₀N₄O₃ | Ethyl-methoxyindole | 2.28 |
*Estimated via computational methods.
The indole-carboxamide substitution in the target compound creates a balance between aromaticity and hydrogen-bonding capacity, distinguishing it from derivatives with purely hydrocarbon or ether-linked substituents. This structural profile suggests potential advantages in molecular recognition processes compared to analogs with bulkier side chains.
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c1-9-7-13(15-10(2)21-23-17(15)19-9)16(22)20-12-3-4-14-11(8-12)5-6-18-14/h3-8,18H,1-2H3,(H,20,22) |
InChI Key |
DLYXENAHXNAZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,6-Dimethyl Oxazolo[5,4-b]Pyridine-4-Carboxylic Acid
The oxazolo-pyridine scaffold is constructed via a cyclization reaction. A common approach involves the condensation of 2-hydroxy-3-aminopyridine derivatives with α-keto acids. For instance, reacting 2-hydroxy-3-amino-5-methylpyridine with levulinic acid under acidic conditions yields the oxazole ring fused to the pyridine core. The methyl groups at positions 3 and 6 are introduced either during precursor synthesis or via post-cyclization alkylation.
Preparation of 5-Aminoindole
The indole moiety is typically functionalized at the 5-position through nitration followed by reduction. Nitration of indole using a mixture of nitric and sulfuric acids produces 5-nitroindole, which is subsequently reduced to 5-aminoindole using hydrogen gas and a palladium-on-carbon catalyst. Alternative reducing agents, such as sodium dithionite, have also been employed to achieve yields exceeding 85%.
Step-Wise Synthetic Routes
Carboxamide Bond Formation
The coupling of the oxazolo-pyridine carboxylic acid with 5-aminoindole is achieved through activation of the carboxylic acid group. A widely adopted method involves using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). For example, reacting 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid (1.2 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous dimethylformamide (DMF) generates the activated intermediate, which is then treated with 5-aminoindole (1.0 equiv) at 0–25°C for 12–24 hours.
Representative Reaction Conditions:
Alternative Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amide coupling step. In a reported protocol, a mixture of the carboxylic acid, 5-aminoindole, and HATU in DMF is irradiated at 100°C for 20 minutes, achieving a 94% yield with >95% purity. This method reduces reaction times from hours to minutes while minimizing side product formation.
Optimization of Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates, whereas bases such as DIPEA facilitate deprotonation of the amino group. Comparative studies show that DMF-DIPEA combinations yield superior results compared to tetrahydrofuran (THF) or acetonitrile systems.
Temperature and Time Control
Exothermic reactions during coupling necessitate controlled temperatures. Maintaining the reaction at 0°C during reagent addition prevents decomposition, while gradual warming to room temperature ensures complete conversion. Prolonged reaction times (>24 hours) in conventional setups risk hydrolysis of the activated intermediate, whereas microwave methods mitigate this issue.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms purity ≥98%.
Industrial-Scale Production Considerations
Cost-Effective Reagent Alternatives
Replacing HATU with cheaper coupling agents like EDCl-HOBt reduces costs without compromising yield (85% vs. 92%).
Waste Management
Neutralization of DMF waste with aqueous citric acid and subsequent distillation enables solvent recovery, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Conventional EDCl | 68–75 | 95–97 | 24 h | Low |
| Microwave-HATU | 90–94 | 98–99 | 20 min | High |
| Industrial EDCl-HOBt | 82–85 | 97–98 | 12 h | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of compounds similar to N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant antiproliferative effects against various human tumor cell lines. For instance, studies have reported that related compounds demonstrated GI50 values in the nanomolar to micromolar range against cancer cells, indicating potent anticancer properties .
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 50 |
| Compound B | MCF7 (Breast Cancer) | 200 |
| Compound C | HCT116 (Colon Cancer) | 150 |
Modulators of Apoptosis
The compound has been investigated for its role as a modulator of apoptosis. It has been shown to influence apoptotic pathways in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents. For example, certain derivatives have been reported to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
α7 Nicotinic Acetylcholine Receptor Targeting
This compound has been evaluated for its ability to selectively target α7 nicotinic acetylcholine receptors. This receptor is implicated in various neurological disorders including schizophrenia and Alzheimer's disease. Compounds targeting this receptor may provide therapeutic benefits by modulating neurotransmission and improving cognitive function .
Case Studies
-
Study on Antiproliferative Effects :
- A series of indole-based compounds were synthesized and tested for their effects on different cancer cell lines. The study highlighted that modifications on the oxazole ring significantly affected the anticancer activity.
- Results indicated that compounds with specific substitutions showed enhanced activity compared to their unsubstituted counterparts.
-
Exploration of Neuropharmacological Effects :
- A pharmacological evaluation was conducted on a derivative of this compound for its effects on cognitive performance in animal models.
- The findings suggested improved memory retention and learning capabilities in treated subjects compared to controls.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related analogs from diverse synthetic and analytical studies.
Table 1: Structural and Physical Property Comparison
Key Comparative Insights
Core Heterocycle Influence
- The target compound's [1,2]oxazolo[5,4-b]pyridine core differs from pyrazole (e.g., 3a ) or pyrazolo[3,4-b]pyridine (e.g., C18H17N5O ) analogs. Oxygen in the oxazole ring enhances polarity compared to sulfur-containing dithiolo-thiazine derivatives (e.g., 4e ), which exhibit higher melting points (>200°C) due to stronger S–S intermolecular interactions.
In contrast, the target compound’s methyl groups enhance lipophilicity (logP ~3.5 estimated) without significantly altering electronic properties. Indole vs. Phenyl Moieties: The indol-5-yl group in the target and C18H17N5O may improve binding to serotoninergic receptors compared to phenyl-substituted analogs like 3a.
Synthetic Accessibility Yields for pyrazole-carboxamides (3a–3e) range from 62–71% via EDCI/HOBt-mediated coupling , suggesting efficient amide bond formation.
Spectroscopic Characterization
- 1H-NMR Trends: Methyl groups in the target compound would resonate near δ 2.4–2.7 ppm, consistent with analogs like 3c (δ 2.66 ppm for CH3) . The indole NH proton may appear as a broad singlet near δ 12–13 ppm, as seen in 3e (δ 12.88 ppm) .
- Mass Spectrometry: The molecular ion [M+H]+ for the target (theoretical m/z 320.3 for C18H16N4O2) aligns with pyrazolo-pyridine analogs (e.g., m/z 319.4 for C18H17N5O ).
Thermal Stability
- Methyl-substituted oxazolo-pyridines (e.g., 4e ) lack reported melting points, but pyrazole derivatives (3a–3e ) exhibit moderate stability (mp 123–183°C) . The target’s stability likely falls within this range, though crystallinity may depend on the indole substituent.
Research Findings and Implications
- Medicinal Chemistry: The indole moiety in the target compound may confer selectivity for kinase or GPCR targets over simpler phenyl analogs. For example, indole-containing kinase inhibitors often exhibit enhanced cellular permeability .
- Material Science: Sulfur-containing analogs (e.g., 4e ) show higher thermal stability, suggesting the target’s oxygen-based core might be preferable for applications requiring biodegradability.
- Synthetic Challenges: The lack of documented melting points or yields for the target compound highlights a gap in published data, necessitating further experimental validation.
Biological Activity
N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and an oxazolo[5,4-b]pyridine core. The molecular formula is C17H14N4O2 with a molecular weight of approximately 306.32 g/mol. Its unique structural characteristics contribute to its interaction with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity . The compound's structural components are believed to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in microbial growth and replication.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising antitumor activities . For instance, derivatives within the oxazolo-pyridine family have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated significant inhibition of fibroblast growth factor receptor 1 (FGFR1), with IC50 values indicating potent antitumor effects against cell lines such as H460 and A549 .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
- Receptor Modulation : It may interact with specific receptors that play roles in cellular signaling pathways.
These interactions can lead to modulation of biological processes critical for disease progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-indol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | Contains an indole ring | Different substitution pattern on the indole ring |
| N-(1H-indol-7-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | Similar core structure | Different indole position may affect activity |
| N-(1H-indol-5-yl)-3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine | Indole with cyclopropyl substitution | Potentially distinct pharmacological properties |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Efficacy : A study reported that derivatives similar to N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine exhibited significant cytotoxicity against human tumor cells (IC50 values ranging from 4.26 to 5.83 µM) .
- Enzyme Inhibition Studies : Research has shown that related compounds can inhibit enzymes such as acetylcholinesterase and lipoxygenase. For example, a derivative demonstrated 28% inhibition of soybean lipoxygenase at 100 µM concentration .
- Antioxidant Activity : Some analogs have been tested for their ability to scavenge free radicals and prevent lipid peroxidation. These studies are crucial for evaluating the compound's potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for preparing N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
A one-pot multicomponent reaction using 3-methylisoxazol-5-amine, salicylaldehyde derivatives, and N-aryl-3-oxobutanamides in ethanol with ytterbium triflate as a catalyst (0.05 mmol) achieves high purity (~95%) without recrystallization. Key parameters include room-temperature stirring for 48 hours and monitoring purity via TLC/NMR . Alternative methods may involve adjusting substituents on the indole or oxazolopyridine core to optimize yield or regioselectivity.
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
Structural confirmation requires a combination of:
- NMR spectroscopy (1H/13C) to resolve aromatic protons and methyl groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to determine spatial arrangement, as demonstrated for structurally related oxazolo-pyridine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent variation : Replace the 3,6-dimethyl groups with electron-withdrawing/donating groups (e.g., Cl, CF₃) to assess effects on target binding.
- Core modifications : Compare activity of oxazolo[5,4-b]pyridine derivatives against imidazo[1,2-a]pyridines or benzoxazoles to identify scaffold-specific interactions .
- Biological assays : Pair SAR data with enzyme inhibition or cellular viability assays (e.g., IC₅₀ measurements) to correlate structural changes with activity.
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Purity verification : Use HPLC to rule out impurities affecting solubility/stability.
- Solvent screening : Test polar (DMSO, ethanol) vs. nonpolar solvents, noting discrepancies due to aggregation or hydration states .
- Accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions, analyzing degradation via LC-MS .
Q. How can molecular docking predict interactions with target enzymes like kinases or GPCRs?
- Ligand preparation : Generate 3D conformers of the compound using tools like OpenEye’s Omega.
- Target selection : Use X-ray structures from the PDB (e.g., kinase domains) for docking.
- Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values. For example, oxazolo-pyridine derivatives show affinity for ATP-binding pockets due to planar heterocyclic cores .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Strict reaction control : Standardize catalyst loading (e.g., ytterbium triflate at 0.05 mmol) and solvent purity.
- Post-synthesis analysis : Implement QC protocols (e.g., NMR, LC-MS) for every batch.
- Biological triplicates : Test each batch in triplicate across cell-based assays to account for biological noise .
Methodological Tables
| Stability Study | Condition | Key Observation | Reference |
|---|---|---|---|
| Thermal Stability | 40°C for 7 days | <5% degradation by LC-MS | |
| Photostability | UV light (254 nm, 24 hours) | Significant isomerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
